molecular formula C10H22N2O B14511055 2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol CAS No. 63317-74-8

2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol

Cat. No.: B14511055
CAS No.: 63317-74-8
M. Wt: 186.29 g/mol
InChI Key: KPYARSPLXJUXMO-UHFFFAOYSA-N
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Description

2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol is an organic compound that features both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol can be achieved through several routes. One common method involves the reaction of 3-aminopropylamine with 2-methylpropanal under controlled conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both amine and alcohol groups allows it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethan-1-ol
  • 2-Methyl-2-propyl-1,3-propanediol
  • N-Methyl-1-propanamine

Uniqueness

2-(Methyl{3-[(E)-(2-methylpropylidene)amino]propyl}amino)ethan-1-ol is unique due to its combination of functional groups and the presence of an imine moiety. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis and industrial applications.

Properties

CAS No.

63317-74-8

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-[methyl-[3-(2-methylpropylideneamino)propyl]amino]ethanol

InChI

InChI=1S/C10H22N2O/c1-10(2)9-11-5-4-6-12(3)7-8-13/h9-10,13H,4-8H2,1-3H3

InChI Key

KPYARSPLXJUXMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NCCCN(C)CCO

Origin of Product

United States

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